Analgesic and Antipyretic Potency with Reduced Toxicity Versus Aminopyrine
In the foundational pharmacological study, 5-dimethylamino-3-cyclohexyl-1,6-dimethyluracil (Compound V) demonstrated a multi-modal therapeutic profile—analgesic, hypothermic, antifebrile, and tranquilizing actions—while exhibiting lower toxicity compared to the established drug aminopyrine [1]. Although specific LD₅₀ values were not detailed in the abstract, the study explicitly states that the compound has 'less toxicity than aminopyrine,' a clinically significant finding given aminopyrine's known risk of agranulocytosis [1].
| Evidence Dimension | Therapeutic profile and relative toxicity |
|---|---|
| Target Compound Data | Analgesic, hypothermic, antifebrile, and tranquilizing activities; lower toxicity |
| Comparator Or Baseline | Aminopyrine (analgesic and antipyretic with higher toxicity) |
| Quantified Difference | Qualitatively stated as 'less toxicity than aminopyrine' |
| Conditions | In vivo pharmacological screening in rodent models as described in Chem. Pharm. Bull. 1958, 6(5), 487-490. |
Why This Matters
This head-to-head comparison against a known clinical agent establishes a target product profile that combines desired CNS activities with an improved safety margin, a critical differentiator for procurement in early-stage analgesic drug discovery.
- [1] Senda, S.; Suzui, A.; Honda, M.; Fujimura, H. Uracil Derivatives and Related Compounds. IV. 5-Amino-1,3,6-trialkyluracil Derivatives. (2). Chemical and Pharmaceutical Bulletin 1958, 6 (5), 487-490. View Source
